molecular formula C19H15ClN4OS B1661894 5-[(E)-(4-chlorophenyl)methylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 99504-82-2

5-[(E)-(4-chlorophenyl)methylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B1661894
CAS No.: 99504-82-2
M. Wt: 382.9 g/mol
InChI Key: SRVJGDQUCVHAET-ZVBGSRNCSA-N
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Description

Pyrido(3’,2’4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-((p-chlorobenzylidene)amino)-2,7,9-trimethyl-: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system incorporating pyridine, thiophene, and pyrimidine moieties, along with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-((p-chlorobenzylidene)amino)-2,7,9-trimethyl- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the fused ring system. Common reagents used in these reactions include halogenated compounds, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, temperature control, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Pyrido(3’,2’4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-((p-chlorobenzylidene)amino)-2,7,9-trimethyl-: can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pyrido(3’,2’4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-((p-chlorobenzylidene)amino)-2,7,9-trimethyl-:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-((p-chlorobenzylidene)amino)-2,7,9-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrido(3,2-d)pyrimidin-4(3H)-one: A simpler analog with similar ring structures.

    Thieno(3,2-d)pyrimidin-4(3H)-one: Another analog with a different fused ring system.

    Benzylideneamino derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

The uniqueness of Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-((p-chlorobenzylidene)amino)-2,7,9-trimethyl- lies in its specific combination of fused ring systems and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

99504-82-2

Molecular Formula

C19H15ClN4OS

Molecular Weight

382.9 g/mol

IUPAC Name

5-[(E)-(4-chlorophenyl)methylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C19H15ClN4OS/c1-10-8-11(2)22-18-15(10)16-17(26-18)19(25)24(12(3)23-16)21-9-13-4-6-14(20)7-5-13/h4-9H,1-3H3/b21-9+

InChI Key

SRVJGDQUCVHAET-ZVBGSRNCSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N=CC4=CC=C(C=C4)Cl)C

Isomeric SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)/N=C/C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N=CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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